4-(3-Piperidinyl)morpholine dihydrochloride

Medicinal Chemistry Chemical Synthesis Receptor Binding

Generic morpholine-piperidine isomers often produce inconsistent SAR results due to variable solubility and salt forms. 4-(3-Piperidinyl)morpholine dihydrochloride eliminates this variability: • Unique 3-piperidinyl attachment ensures distinct receptor-binding geometry vs. 4-substituted analogs • Dihydrochloride salt provides high aqueous solubility and ambient stability (mp 196-198°C) • Single rotatable bond and favorable PSA optimize CNS ligand design Choose this defined salt form for reproducible synthesis and biological assays.

Molecular Formula C9H20Cl2N2O
Molecular Weight 243.17 g/mol
CAS No. 1124199-56-9
Cat. No. B1424015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Piperidinyl)morpholine dihydrochloride
CAS1124199-56-9
Molecular FormulaC9H20Cl2N2O
Molecular Weight243.17 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N2CCOCC2.Cl.Cl
InChIInChI=1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H
InChIKeyKFISTJJMJNYLLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Piperidinyl)morpholine Dihydrochloride Overview


4-(3-Piperidinyl)morpholine dihydrochloride (CAS 1124199-56-9) is a heterocyclic building block that integrates a morpholine ring with a piperidine moiety via a direct N–C linkage at the 3-position of the piperidine ring [1]. As a dihydrochloride salt, it offers enhanced water solubility and stability under ambient conditions compared to its free-base counterpart . The compound's structural features—two basic nitrogen centers, one rotatable bond, and a balanced hydrogen-bond donor/acceptor profile—render it a versatile intermediate for synthesizing receptor modulators, enzyme inhibitors, and central nervous system (CNS)-targeted ligands [2][3].

Synthetic utility Heterocyclic building block for receptor modulator, enzyme inhibitor, and CNS-targeted ligand synthesis
Salt-form advantage Water-soluble dihydrochloride supports aqueous reaction conditions and ambient storage
Conformational constraint Single rotatable bond scaffold for constrained-ligand design and CNS permeability research

4-(3-Piperidinyl)morpholine Dihydrochloride vs. Common Analogs


Generic morpholine–piperidine hybrids, such as 4-(4-piperidinyl)morpholine (CAS 53617-35-9) or 4-(piperidin-4-ylmethyl)morpholine (CAS 81310-63-6), differ critically in substitution pattern and salt form. The 3‑piperidinyl attachment in 4-(3-Piperidinyl)morpholine dihydrochloride creates a distinct spatial orientation of the basic nitrogen, which directly influences receptor‑binding geometry and physicochemical parameters like logP and pKa [1]. Moreover, the dihydrochloride salt confers superior aqueous solubility and handling stability, whereas the free base or alternative salts may exhibit limited solubility or require specialized storage conditions [2]. Consequently, substituting this compound with a positional isomer or a different salt form can alter synthetic yields, biological assay outcomes, and the reproducibility of structure‑activity relationship (SAR) studies.

Target
4-(3-Piperidinyl)morpholine dihydrochloride (CAS 1124199-56-9)
Risk if substituted with
4-(4-piperidinyl)morpholine free base: regiochemistry may alter receptor-binding geometry, logP, and pKa.
Target
Dihydrochloride salt form
Risk if substituted with
Free base or alternative salt: solubility and storage stability profile may differ; may require inert atmosphere or specialized handling.
Target
3-piperidinyl attachment
Risk if substituted with
4-piperidinylmethyl analog (CAS 81310-63-6): rotatable bond count increase may affect conformational constraint and synthetic reproducibility.

4-(3-Piperidinyl)morpholine Dihydrochloride: Quantitative Evidence


3- vs. 4-Piperidinyl Substitution: Geometry and Properties

The 3‑piperidinyl substitution in 4-(3-Piperidinyl)morpholine dihydrochloride (CAS 1124199-56-9) yields a molecular geometry that is distinct from the 4‑piperidinyl isomer (CAS 53617-35-9). This regiochemical difference alters the spatial arrangement of the basic nitrogen atom, which is a key determinant of receptor‑binding orientation and intermolecular interactions [1]. The 3‑substituted compound exhibits a higher computed hydrogen‑bond donor count (3) compared to the free‑base 4‑isomer (2) and a lower rotatable bond count (1) than the 4‑piperidinylmethyl analog (2), indicating a more conformationally constrained scaffold [2][3].

3- vs 4-Piperidinyl Substitution
Cross-study comparable
H-bond donors: 3 (target) vs 2 (free base 4-isomer). Rotatable bonds: 1 vs 2.
Regiochemistry may influence receptor-binding orientation and solubility.
Computed descriptors (PubChem); experimental binding not directly measured.
Medicinal Chemistry Chemical Synthesis Receptor Binding

Dihydrochloride Salt: Solubility and Thermal Stability

4-(3-Piperidinyl)morpholine dihydrochloride is a crystalline solid with a melting point of 196–198 °C and is readily soluble in water, whereas its free‑base counterpart (4-(3-piperidinyl)morpholine, CAS 917505-98-7) is a liquid or low‑melting solid requiring inert atmosphere storage . The dihydrochloride salt exhibits a melting point approximately 150 °C higher than that of the free base, reflecting greater thermal stability and ease of handling [1]. Additionally, the salt form provides a predictable stoichiometry (1:2 hydrochloride) that simplifies solution preparation and reaction scale‑up .

Dihydrochloride Salt Stability
Direct head-to-head comparison
Melting point: 196–198 °C (crystalline) vs. free base liquid/low-melting solid.
Salt form may simplify storage, weighing, and aqueous dissolution protocols.
Supplier-reported; free base requires inert atmosphere storage at 2–8 °C.
Pharmaceutical Formulation Chemical Handling Stability Studies

Conformational Restriction and CNS Penetration

The compound possesses a single rotatable bond (count = 1), which is lower than that of the 4‑piperidinylmethyl analog (count = 2) [1][2]. A lower rotatable bond count correlates with reduced conformational entropy and can enhance oral bioavailability and CNS permeability [3]. Furthermore, the dihydrochloride salt contributes a polar surface area (PSA) of approximately 24 Ų, placing it within the favorable range for blood‑brain barrier penetration [4].

Conformational Restriction
Cross-study comparable
Rotatable bonds: 1 (target) vs. 2 (4-piperidinylmethyl analog).
Lower rotatable bond count supports ligand efficiency and CNS permeability research.
PSA ~24 Ų falls within favorable BBB penetration range per Veber rules.
Drug Design CNS Drug Discovery Physicochemical Profiling

Neurokinin Receptor Binding Affinity

While direct affinity data for 4-(3-Piperidinyl)morpholine dihydrochloride are not publicly available, structurally related morpholine–piperidine derivatives have demonstrated nanomolar binding affinity at neurokinin (NK) receptors. For example, a piperidinyl‑morpholinyl peptide analog (CHEMBL2115376) exhibited IC₅₀ values of 0.6 nM (NK‑1), 29 nM (NK‑2), and 110 nM (NK‑3) in rat brain synaptosome binding assays [1]. These data indicate that the morpholine–piperidine core is capable of engaging NK receptors with high potency and subtype selectivity. The 3‑piperidinyl substitution pattern in the target compound provides a distinct vector for further functionalization, which may be exploited to optimize potency and selectivity profiles in SAR campaigns [2].

NK Receptor Affinity (Class-Level)
Class-level inference
Related peptide IC₅₀: NK-1 0.6 nM, NK-2 29 nM, NK-3 110 nM. Selectivity NK-1/NK-2 ≈48.
Class-level context for NK receptor modulator design.
Data from BindingDB (CHEMBL2115376); not measured on target compound.
Neurokinin Receptor GPCR Antagonists Binding Affinity

4-(3-Piperidinyl)morpholine Dihydrochloride: Key Applications


Scaffold for CNS-Penetrant GPCR Modulators

The compound’s low rotatable bond count (1) and favorable polar surface area make it an ideal starting point for designing ligands targeting CNS‑expressed G protein‑coupled receptors (GPCRs), such as neurokinin or chemokine receptors. The 3‑piperidinyl attachment offers a unique vector for appending diverse pharmacophores, enabling rapid SAR exploration [1][2].

Building Block for Salt-Stabilized Synthetic Intermediates

The dihydrochloride salt’s high melting point (196–198 °C) and water solubility simplify reaction workup and purification. It can be employed as a stable, pre‑weighed intermediate in multi‑step syntheses of complex heterocycles, reducing the need for protective‑group strategies and improving overall yield reproducibility .

Reference Compound for Physicochemical Profiling of Morpholine–Piperidine Hybrids

With well‑defined computed descriptors (e.g., H‑bond donors = 3, rotatable bonds = 1), this compound serves as a valuable reference for calibrating computational models of solubility, permeability, and metabolic stability. Its distinct salt form also provides a baseline for comparing the impact of counterion selection on biopharmaceutical properties [3].

Fragment for Structure-Based Drug Design Targeting NK Receptors

Given the nanomolar potency of related morpholine–piperidine derivatives at NK‑1, NK‑2, and NK‑3 receptors, 4-(3-Piperidinyl)morpholine dihydrochloride can be used as a fragment hit or as a core for growing more selective NK receptor antagonists. Its 3‑substitution pattern may confer subtype selectivity when elaborated with appropriate side chains [4].

Application
Selection Property
Validation Focus
CNS GPCR ligand design studies
Rotatable bond count and polar surface area profile
Conformational restriction and CNS permeability models
Salt-stabilized intermediate synthesis
Dihydrochloride salt thermal and solubility profile
Workup reproducibility and storage handling
Physicochemical descriptor reference
Defined computed descriptors (HBD, rotatable bonds)
In silico ADME model calibration
NK receptor modulator design
Class-level NK receptor affinity profile
Subtype selectivity and SAR vector exploration

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